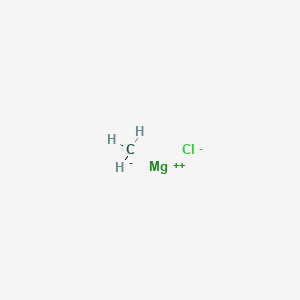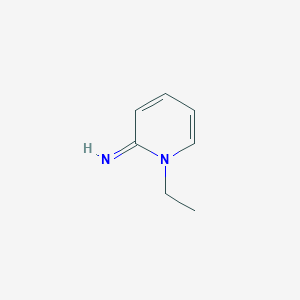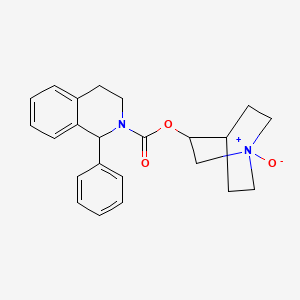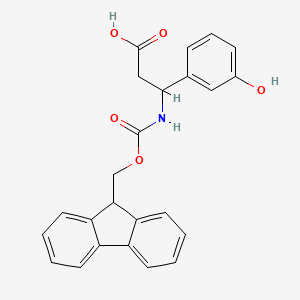
CID 133109950
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentadienylthallium, also known as thallium cyclopentadienide, is an organothallium compound with the chemical formula C₅H₅Tl. This light yellow solid is insoluble in most organic solvents but sublimes readily. It is used as a precursor to transition metal and main group cyclopentadienyl complexes, as well as organic cyclopentadiene derivatives .
Preparation Methods
Cyclopentadienylthallium is typically prepared by the reaction of thallium (I) sulfate, sodium hydroxide, and cyclopentadiene :
Tl2SO4+2NaOH→2TlOH+Na2SO4
TlOH+C5H6→TlC5H5+H2O
The compound adopts a polymeric structure, consisting of infinite chains of bent metallocenes. Upon sublimation, the polymer cracks into monomers of C₅v symmetry . Another method involves the reaction of zero-valent thallium with cyclopentadiene .
Chemical Reactions Analysis
Cyclopentadienylthallium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thallium (III) compounds.
Reduction: It can be reduced to thallium (I) compounds.
Substitution: It can participate in substitution reactions to form various cyclopentadienyl derivatives.
Common reagents used in these reactions include oxidizing agents like oxygen or halogens, and reducing agents like hydrogen or lithium aluminum hydride. Major products formed from these reactions include thallium (III) cyclopentadienyl complexes and substituted cyclopentadienyl derivatives .
Scientific Research Applications
Cyclopentadienylthallium has several scientific research applications:
Biology: It is used in the study of biological systems involving thallium and cyclopentadienyl ligands.
Mechanism of Action
The mechanism of action of cyclopentadienylthallium involves its ability to act as a ligand, forming complexes with various metals. These complexes can participate in a range of chemical reactions, including catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions .
Comparison with Similar Compounds
Cyclopentadienylthallium is unique compared to other cyclopentadienyl compounds due to its lower air sensitivity and reduced reactivity. Similar compounds include:
Cyclopentadienyl sodium (C₅H₅Na): More reactive and air-sensitive.
Cyclopentadienyl magnesium bromide (C₅H₅MgBr): Used in Grignard reactions.
Cyclopentadienyl magnesium (C₁₀H₁₀Mg): Also used in organometallic synthesis.
Cyclopentadienylthallium’s stability and ease of handling make it a valuable reagent in various chemical syntheses.
Properties
Molecular Formula |
C5H10Tl |
|---|---|
Molecular Weight |
274.52 g/mol |
InChI |
InChI=1S/C5H10.Tl/c1-2-4-5-3-1;/h1-5H2; |
InChI Key |
KBDPYFKQFPCULW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC1.[Tl] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13398412.png)
![(2S,4R)-4-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13398422.png)
![2-[[5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol](/img/structure/B13398423.png)
![methyl 7-acetyloxy-5-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B13398428.png)
![azanylidynemanganese;(6Z)-2-bromo-6-[[[(1R,2R)-2-[[(Z)-(5-bromo-3-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-tert-butylcyclohexa-2,4-dien-1-one](/img/structure/B13398434.png)
![4-phenyl-2-[4'-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13398440.png)

![4-[(4-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13398450.png)

![9-(hydroxymethyl)-10-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13398473.png)




